molecular formula C10H6BrNO B2451095 3-Bromoquinoline-8-carbaldehyde CAS No. 1556231-57-2

3-Bromoquinoline-8-carbaldehyde

Cat. No. B2451095
CAS RN: 1556231-57-2
M. Wt: 236.068
InChI Key: AXABLSRVYDFNNR-UHFFFAOYSA-N
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Description

3-Bromoquinoline-8-carbaldehyde is a chemical compound belonging to the quinoline family . It has a molecular weight of 236.07 and is structurally similar to a number of hormones, neurotransmitters, and pests. It has diverse applications in the fields of medicine and industry.


Synthesis Analysis

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C10H6BrNO/c11-9-4-7-2-1-3-8(6-13)10(7)12-5-9/h1-6H . The InChI key is AXABLSRVYDFNNR-UHFFFAOYSA-N .


Chemical Reactions Analysis

3-Bromoquinoline undergoes bromine-magnesium exchange reaction with lithium tributylmagnesate in toluene at -10°C, which is quenched by various electrophiles to yield functionalized quinolines .


Physical And Chemical Properties Analysis

This compound is a white to yellow solid . The storage temperature is 2-8°C .

Scientific Research Applications

Synthesis of Quinoline Systems

3-Bromoquinoline-8-carbaldehyde, as a derivative of quinoline, finds importance in the synthesis of quinoline ring systems and the construction of fused or binary heterocyclic systems. The compound serves as a building block for various synthetic applications, where its reactivity and interactions with other chemical entities are utilized to create complex molecular structures (Hamama et al., 2018).

Synthesis of Biologically Important Compounds

The chemical reactivity of similar quinoline derivatives has been exploited in the synthesis of biologically relevant compounds, highlighting the potential of this compound in medicinal chemistry and drug design (Abdel-Wahab & Khidre, 2012).

Photophysical and Sensory Applications

Fluorescence Sensing

Derivatives of quinoline carbaldehyde, akin to this compound, have been used as fluorescent sensors for detecting specific metal ions like Al3+ in weak acid aqueous conditions, showcasing their utility in environmental monitoring and analytical chemistry (Jiang et al., 2011).

Optical Properties Investigation

Bromoquinoline derivatives are noted for their intriguing optical properties, including high emission quantum yields, making them valuable for studies in photophysical behavior and potential applications in optical materials and devices (Hu, Zhang, & Thummel, 2003).

Coordination Chemistry and Ligand Design

Chelating Ligand Synthesis

The structural framework of this compound lends itself to the synthesis of complex ligands for metal coordination, important in fields like coordination chemistry, catalysis, and material science. These ligands exhibit diverse coordination modes and can form complexes with various metals, influencing the properties and reactivity of these metal complexes (Albrecht, Osetska, & Fröhlich, 2005).

Metal Ion Detection and Sensing

Quinoline carbaldehyde derivatives have shown potential in the selective sensing of metal ions, which is crucial for environmental monitoring, industrial processes, and biochemical studies. Their ability to selectively bind and detect specific ions like fluoride highlights their potential in developing new sensory materials and devices (Chakraborty et al., 2018).

Safety and Hazards

The safety information for 3-Bromoquinoline-8-carbaldehyde includes several hazard statements: it may cause skin irritation, serious eye irritation, respiratory irritation, and it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

Functionalization of quinoline at different positions has allowed for varying pharmacological activities of its derivative . The primary focus of future research is to highlight the routes to synthesizing functionalized quinoline derivatives, including hybrids that have moieties with predetermined activities bound to the quinoline moiety . These are of interest in synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance among others .

Mechanism of Action

Pharmacokinetics

, which may suggest certain stability and solubility characteristics that could impact its bioavailability.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets. For 3-Bromoquinoline-8-carbaldehyde, it is known to be stable at 2-8°C

properties

IUPAC Name

3-bromoquinoline-8-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO/c11-9-4-7-2-1-3-8(6-13)10(7)12-5-9/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXABLSRVYDFNNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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